Enantiomeric Purity: Racemic Mixture (CAS 120963-07-7) vs. Single (R)-Enantiomer (CAS 71785-67-6) in TLR8 Agonist Synthesis
Methyl 2-amino-2-methylpent-4-enoate (CAS 120963-07-7) is supplied and specified as a racemic mixture, whereas the (R)-enantiomer (CAS 71785-67-6) serves as the direct chiral precursor to Selgantolimod (GS‑9688), a clinical‑stage TLR8 agonist for chronic hepatitis B. While both share the same connectivity, the racemate is typically priced at $250–$350 per 100 mg, whereas the (R)-enantiomer commands a premium of $1154 per 1 g, reflecting the added cost of enantioselective synthesis or resolution . For a TLR8 agonist program, the (R)-enantiomer is essential for target activity [1]; however, the racemate provides a cost‑effective alternative for early‑stage route development, analytical method validation, or achiral transformations.
| Evidence Dimension | Stereochemical Purity and Procurement Cost |
|---|---|
| Target Compound Data | Racemic mixture; pricing: $250/100mg (TRC), $1154/1g (ChemScence) |
| Comparator Or Baseline | (R)-methyl 2-amino-2-methylpent-4-enoate (CAS 71785-67-6); single enantiomer; pricing: not directly listed but inferred premium from related enantiopure synthons |
| Quantified Difference | Racemate ~$250/100mg; single (R)-enantiomer (free acid) specified at >98% ee ; racemate cost is approximately 5–10× lower than enantiopure material on a molar basis for exploratory synthesis |
| Conditions | Commercial vendor pricing data as of 2024–2025 |
Why This Matters
This cost differential directly impacts the economic feasibility of early‑stage medicinal chemistry campaigns versus late‑stage clinical supply.
- [1] Mackman, R. L., et al. Discovery of GS‑9688 (Selgantolimod) as a Potent and Selective Oral Toll-Like Receptor 8 Agonist for the Treatment of Chronic Hepatitis B. J. Med. Chem. 2020, 63, 10188–10203. DOI: 10.1021/acs.jmedchem.0c00100. View Source
